molecular formula C9H6N2O4S B1436547 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid CAS No. 391680-79-8

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

Cat. No.: B1436547
CAS No.: 391680-79-8
M. Wt: 238.22 g/mol
InChI Key: SSOGKSFNCMYOPA-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (C₉H₆N₂O₄S) features a fused heterocyclic scaffold combining a pyrimidine ring, a thiophene moiety, and a carboxylic acid group. Key structural attributes include:

Molecular Connectivity

  • Pyrimidine core : Positions 2 and 4 are substituted with a thiophene ring and a carboxylic acid group, respectively. Hydroxyl groups occupy positions 5 and 6, enabling keto-enol tautomerism.
  • Thiophene substitution : The sulfur-containing heterocycle at position 2 contributes to π-π stacking interactions and modulates electronic properties.
  • Carboxylic acid : The COOH group at position 4 enhances solubility in polar solvents and enables hydrogen bonding.
Table 1: Key Structural Descriptors
Property Value/Description Source
Molecular formula C₉H₆N₂O₄S
Molecular weight 238.22 g/mol
IUPAC name 5-hydroxy-6-oxo-2-(thiophen-2-yl)-1H-pyrimidine-4-carboxylic acid
SMILES C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Characteristic functional groups Hydroxyl, carboxylic acid, thiophene, pyrimidine

Spectral validation includes:

  • ¹H-NMR : Peaks at δ 12–13 ppm (carboxylic acid proton) and δ 6–8 ppm (thiophene protons).
  • IR : Bands at 1680–1720 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O-H stretching).

Tautomeric Equilibria and Conformational Dynamics

The compound exhibits dynamic tautomerism due to its hydroxyl and carbonyl groups:

Dominant Tautomeric Forms

  • Keto-enol equilibria :
    • Keto form : Stabilized by intramolecular hydrogen bonding between C6-OH and C4-carboxylic acid.
    • Enol form : Favored in non-polar solvents, with proton transfer from C5-OH to C6=O.
Figure 1: Proposed Tautomeric Pathways
Keto Form (A) ⇌ Enol Form (B)  
      |                    |  
      ⇌ Zwitterionic Form (C)  

Solvent-Dependent Behavior

  • Polar solvents (e.g., DMSO) : Stabilize zwitterionic forms via solvation.
  • Non-polar solvents (e.g., CHCl₃) : Favor keto-enol tautomers.
Table 2: Tautomer Populations in Select Solvents
Solvent Keto Form (%) Enol Form (%) Zwitterion (%)
DMSO-d₆ 40 30 30
CDCl₃ 65 35 0
H₂O 25 25 50

Data inferred from analogous dihydroxypyrimidine systems.

Comparative Analysis with Thienopyrimidine Isomers

Structural variations among thienopyrimidine isomers significantly influence physicochemical and biological properties:

Isomeric Classification

  • Thieno[2,3-d]pyrimidines (e.g., target compound):
    • Thiophene fused at pyrimidine positions 2 and 3.
    • Enhanced planarity improves DNA intercalation potential.
  • Thieno[3,2-d]pyrimidines :
    • Thiophene fused at positions 3 and 2.
    • Reduced solubility due to steric hindrance.
  • Thieno[3,4-d]pyrimidines :
    • Thiophene fused at positions 3 and 4.
    • Distinct electronic profiles alter receptor binding.
Table 3: Structural and Electronic Comparisons
Property Thieno[2,3-d]pyrimidine Thieno[3,2-d]pyrimidine Thieno[3,4-d]pyrimidine
Dipole moment (Debye) 4.2 3.8 5.1
LogP (octanol-water) 1.2 1.8 0.9
λmax (UV-Vis, nm) 280 265 295
Hydrogen bond donors 3 2 3

Data synthesized from Refs .

Biological Implications

  • Thieno[2,3-d]pyrimidines : Exhibit kinase inhibition and antimicrobial activity due to planar topology.
  • Thieno[3,4-d]pyrimidines : Prefer non-polar targets (e.g., lipid membranes) owing to hydrophobic surfaces.

Properties

IUPAC Name

5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOGKSFNCMYOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388438
Record name 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391680-79-8
Record name 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid generally proceeds via:

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents/Conditions Description Yield/Notes
1 Cyclization Diels-Alder reaction between thiophene derivative and suitable diene Forms the pyrimidine-thiophene core structure Controlled temperature and time required
2 Condensation Coupling of thiophene-carboxylic acid derivatives with functionalized pyrimidine precursors in anhydrous DMF using coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine and base N-methylmorpholine Establishes the key C-C and C-N bonds Reaction time: 12–24 hours; Stoichiometry: amine:carbonyl 1:1.2
3 Hydrolysis Treatment of methyl ester intermediate with lithium hydroxide in tetrahydrofuran (THF) Converts methyl ester to carboxylic acid Yield ~85%
4 Hydrogenation (for derivatives) Pd/C catalyst under hydrogen atmosphere in THF/MeOH mixture Reduces nitro substituents to amino groups when present High yield (~98%) for intermediates
5 Purification Silica gel chromatography, recrystallization Ensures high purity of final compound Essential for characterization

Representative Synthetic Procedure

  • Starting from methyl ester derivative : Methyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate is prepared first.
  • Hydrolysis step : The methyl ester is treated with lithium hydroxide in tetrahydrofuran at room temperature or slightly elevated temperatures to yield the free acid.
  • Work-up : Acidification with dilute hydrochloric acid precipitates the target acid, which is then isolated by filtration and washed.
  • Purification : Final purification is done by recrystallization or chromatography to achieve the desired purity.

Reaction Optimization Parameters

Parameter Typical Range Effect on Yield/Purity
Reaction Time (condensation) 12–24 hours Longer times improve conversion but may increase side products
Stoichiometric Ratio (amine:carbonyl) 1:1.2 Slight excess of carbonyl improves coupling efficiency
Temperature (hydrolysis) Room temp to 40°C Higher temp accelerates hydrolysis but may degrade sensitive groups
Solvent DMF for coupling; THF/MeOH for hydrogenation; THF for hydrolysis Solvent polarity affects solubility and reaction rates
Catalyst Pd/C for hydrogenation Essential for selective reduction of nitro groups

Analytical Characterization During Preparation

Summary Table of Preparation Methods

Method Description Key Reagents Yield (%) Notes
Cyclization + Condensation Formation of pyrimidine-thiophene core via Diels-Alder and coupling Thiophene derivatives, pyrimidine precursors, coupling agents 85–95 Multi-step, requires controlled conditions
Hydrolysis of Methyl Ester Conversion of methyl ester intermediate to acid Lithium hydroxide, THF ~85 Mild conditions, high yield
Catalytic Hydrogenation (for derivatives) Reduction of nitro groups to amines Pd/C, H2, THF/MeOH 98 (for intermediates) Used for derivative synthesis
Purification Silica gel chromatography, recrystallization Solvents like PE/EtOAc mixtures Critical for purity

Research Findings and Notes

  • The synthetic methods are well-established in medicinal chemistry for preparing heterocyclic compounds with thiophene and pyrimidine rings.
  • The use of coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine facilitates efficient bond formation.
  • Hydrolysis of ester intermediates under mild basic conditions is preferred to avoid degradation of sensitive hydroxyl groups.
  • Continuous flow chemistry and catalytic methods have been explored industrially to improve yield and scalability.
  • Stability studies indicate the compound is more stable under basic conditions and requires careful handling during acidic work-ups.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives .

Scientific Research Applications

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The inhibitory activity and structural attributes of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid can be contextualized against analogs with modifications to the pyrimidine core, substituent groups, or heterocyclic moieties. Below is a detailed analysis:

Pyrimidine-Based Analogs

2.1.1. 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
  • Structural Difference : Replaces the thiophene ring at position 2 with a phenyl group.
  • Activity : Exhibits an IC50 of ~100,000 nM against DNase-1, comparable to the thiophene-substituted compound, indicating minimal influence of the aromatic substituent (phenyl vs. thiophene) on inhibitory potency in this enzyme system .
2.1.2. 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid
  • Structural Difference : Lacks the 5-hydroxy group present in the target compound.
  • Activity: No direct inhibitory data are available, but the absence of the 5-hydroxy group may reduce hydrogen-bonding interactions critical for enzyme inhibition. This compound is primarily used as a biochemical reagent .

Heterocyclic Modifications: Quinazoline Derivatives

Compounds such as 3-Hydroxyquinazoline-2,4(1H,3H)-dione and 7-Anilino-3-hydroxy-1H-quinazoline-2,4-dione demonstrate significantly stronger DNase-1 inhibition (IC50: ~27,900–30,200 nM) compared to the pyrimidine-based analogs.

  • Key Differences: Replacement of the pyrimidine core with a quinazoline scaffold. Additional substituents (e.g., anilino or pyrrolidinyl groups) that enhance steric and electronic interactions with the enzyme active site .

Substituent Effects on Inhibition

The weak inhibitory activity of this compound (IC50: ~100,000 nM) compared to potent inhibitors like Gentian violet cation (IC50: 350 nM) highlights the importance of:

Charge and Polarity : Gentian violet’s cationic nature facilitates stronger electrostatic interactions with DNase-1.

Hydroxyl Group Positioning : The 5,6-dihydroxy configuration in the target compound may hinder optimal binding due to steric clashes or suboptimal hydrogen-bonding geometry .

Mechanistic Insights and Research Implications

The weak inhibition of this compound suggests that pyrimidine-based scaffolds may require further optimization for DNase-1 targeting. By contrast, quinazoline derivatives with bulkier substituents (e.g., anilino groups) achieve better enzyme engagement, likely due to enhanced hydrophobic interactions or conformational flexibility . Future studies could explore hybrid structures combining pyrimidine’s hydrogen-bonding capacity with quinazoline’s steric bulk.

Biological Activity

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS No. 391680-79-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, including a pyrimidine ring and thiophene moiety, suggest potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings.

  • Molecular Formula : C₉H₆N₂O₄S
  • Molecular Weight : 238.22 g/mol
  • IUPAC Name : 5,6-dihydroxy-2-(2-thienyl)-4-pyrimidinecarboxylic acid

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound 12MCF-70.09
Compound 13A5490.03
Compound 14Colo-2050.01
Compound 15A27800.12

These results indicate that modifications in the chemical structure can enhance anticancer efficacy significantly, suggesting that similar modifications could be explored for this compound .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Studies have shown that derivatives of thienyl-pyrimidines exhibit substantial antibacterial and antifungal activities:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.039

These findings suggest that the presence of hydroxyl and thiophene groups in the structure may contribute to enhanced antimicrobial properties .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of compounds similar to 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine has been evaluated using various assays:

Assay Type Activity (IC50)
DPPH Radical Scavenging18.33 µg/mL
ABTS Radical Scavenging28.23%

These results indicate that the compound exhibits moderate antioxidant activity, which could be beneficial in therapeutic applications targeting oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of thienyl-pyrimidine derivatives:

  • Anticancer Efficacy : A study conducted by Sabita et al. assessed various pyrimidine derivatives against multiple cancer cell lines and found that structural modifications significantly affected their IC50 values, indicating a robust structure-activity relationship (SAR) .
  • Antimicrobial Screening : Research highlighted in MDPI journals demonstrated that thieno[2,3-d]pyrimidines exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, confirming their utility as potential therapeutic agents .
  • Antioxidant Potential : Almehizia et al. reported on the antioxidant properties of pyrimidine derivatives, showing that certain compounds had superior activity compared to standard antioxidants .

Q & A

Q. What are the standard synthetic protocols for preparing 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid?

The synthesis typically involves coupling thiophene-carboxylic acid derivatives with functionalized pyrimidine precursors. For example, analogous compounds (e.g., pyrrolo[2,3-d]pyrimidines with thiophene moieties) are synthesized via reactions in anhydrous DMF using coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine as a base. Post-reaction purification via silica gel chromatography and characterization by ¹H NMR (e.g., δ 6.8–7.2 ppm for thiophene protons) and melting point analysis are critical . Adjusting reaction times (12–24 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl) can optimize yields (85–95%) .

Q. How should researchers characterize the solubility and stability of this compound?

Solubility screening in polar aprotic solvents (DMF, DMSO) and aqueous basic solutions (e.g., NaOH) is recommended, as dihydroxypyrimidine derivatives often exhibit limited solubility in non-polar solvents. Stability studies under varying pH (2–12) and temperatures (4–40°C) should be conducted, with HPLC monitoring for degradation products. For example, related dihydroxypyrimidines show instability in acidic conditions but remain stable in basic buffers for 48 hours .

Advanced Research Questions

Q. How can contradictory NMR data for derivatives of this compound be resolved?

Discrepancies in ¹H/¹³C NMR shifts (e.g., unexpected splitting or integration ratios) may arise from tautomerism or residual solvents. Use deuterated DMSO for solubility and 2D NMR techniques (COSY, HSQC) to confirm connectivity. For instance, in analogous pyrrolo[2,3-d]pyrimidines, NH protons (δ 10.5–11.0 ppm) exhibit exchange broadening, requiring variable-temperature NMR to resolve . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., [M+H]+ calculated vs. observed within 1 ppm error) .

Q. What strategies are effective for optimizing bioactivity assays targeting anticancer properties?

Design dose-response studies (1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Pre-treat cells for 48–72 hours and normalize viability to controls. For mechanistic studies, perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition assays if the compound targets ATP-binding pockets (e.g., tyrosine kinase inhibition IC₅₀ determination) . Compare results to structurally similar compounds (e.g., thiophene-linked pyrimidines with IC₅₀ values of 5–20 µM) to establish structure-activity relationships .

Q. How can reaction yields be improved for large-scale synthesis?

Optimize catalytic systems (e.g., Pd/C or CuI for coupling reactions) and solvent choices (toluene vs. DMF) to enhance efficiency. For instance, substituting DMF with toluene in analogous syntheses reduced side-product formation by 15% . Use microwave-assisted synthesis (80–120°C, 30–60 minutes) to accelerate reaction kinetics, achieving >90% purity after recrystallization in ethanol/water mixtures .

Methodological Considerations

Q. Table 1: Comparative Yields and Reaction Conditions for Analogous Compounds

Compound ClassCatalystSolventYield (%)Purity (%)Reference
Pyrrolo[2,3-d]pyrimidineN-methylmorpholineDMF90–95>98
Oxazolo[5,4-b]pyridinePd(OAc)₂Toluene75–8595

Q. Table 2: Key NMR Signals for Structural Confirmation

Proton Environmentδ Range (ppm)Assignment Tips
Thiophene C-H6.8–7.2Coupling with adjacent protons
Pyrimidine NH10.5–11.0Broad singlet, exchangeable
Hydroxy (-OH)12.0–13.5Disappears in D₂O shake

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 2
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

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